![molecular formula C22H20ClNO2 B12878863 5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- CAS No. 629643-23-8](/img/structure/B12878863.png)
5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol is a complex organic compound that features a unique isoxazolidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol typically involves the cycloaddition reaction between a nitrile oxide and an olefin. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting isoxazolidine is then subjected to further functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the cycloaddition reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazolidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)carboxylic acid.
Reduction: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)amine.
Substitution: (3-([1,1’-Biphenyl]-4-yl)-2-(3-methoxyphenyl)isoxazolidin-5-yl)methanol.
Aplicaciones Científicas De Investigación
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (3-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)isoxazolidin-5-yl)methanol
- (3-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)isoxazolidin-5-yl)methanol
- (3-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)isoxazolidin-5-yl)methanol
Uniqueness
The uniqueness of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol lies in its specific substitution pattern and the presence of the methanol group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
629643-23-8 |
|---|---|
Fórmula molecular |
C22H20ClNO2 |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
[2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C22H20ClNO2/c23-19-7-4-8-20(13-19)24-22(14-21(15-25)26-24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22,25H,14-15H2 |
Clave InChI |
XXXNXYJLSRNSBW-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
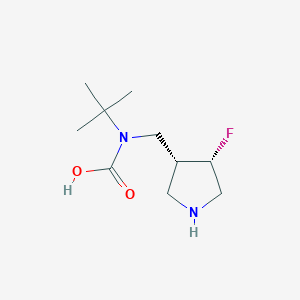
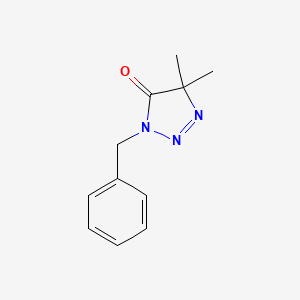
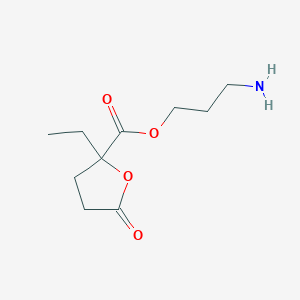
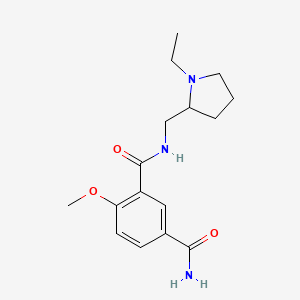

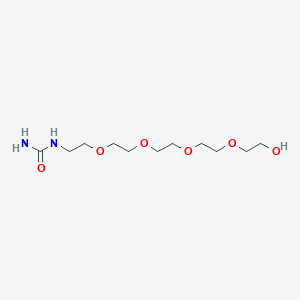
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)


![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
